2,4-dimethyl-5-phenyl-1,3-oxazole

Synthetic Chemistry Metalation Oxazole Functionalization

2,4-Dimethyl-5-phenyl-1,3-oxazole is a trisubstituted heterocyclic compound belonging to the 1,3-oxazole family, characterized by methyl groups at the 2- and 4-positions and a phenyl ring at the 5-position. This specific substitution pattern confers a distinct electronic structure and reactivity profile that differentiates it from other phenyl- and methyl-substituted oxazole isomers, a critical factor for its application as a synthetic intermediate in medicinal and process chemistry.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 23012-31-9
Cat. No. B6600634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-5-phenyl-1,3-oxazole
CAS23012-31-9
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C)C2=CC=CC=C2
InChIInChI=1S/C11H11NO/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyLGRBPONYKYJGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-phenyl-1,3-oxazole (CAS 23012-31-9): A Trisubstituted Oxazole Building Block


2,4-Dimethyl-5-phenyl-1,3-oxazole is a trisubstituted heterocyclic compound belonging to the 1,3-oxazole family, characterized by methyl groups at the 2- and 4-positions and a phenyl ring at the 5-position . This specific substitution pattern confers a distinct electronic structure and reactivity profile that differentiates it from other phenyl- and methyl-substituted oxazole isomers, a critical factor for its application as a synthetic intermediate in medicinal and process chemistry [1].

Why 2,4-Dimethyl-5-phenyl-1,3-oxazole Cannot Be Swapped with Other Oxazole Analogs


In-class substitution of trisubstituted oxazoles is highly unreliable due to the profound impact of the substitution pattern on both electronic properties and reactivity. The differential effects of phenyl and methyl groups at the 2, 4, and 5 positions on the heterocyclic ring's electron density are directly reflected in their basicity constants and spectral patterns upon protonation [1]. Consequently, the specific arrangement in 2,4-dimethyl-5-phenyl-1,3-oxazole necessitates unique, rigorously low-temperature conditions for selective metalation, a key step in further functionalization, which is not interchangeable with the conditions used for its analogs like 2,4,5-trimethyloxazole [2].

Quantitative Evidence for Selecting 2,4-Dimethyl-5-phenyl-1,3-oxazole Over Analogs


Metalation Reactivity: A Direct Comparison of Deprotonation Conditions for C-2 Functionalization

The selective deprotonation at the C-2 position of 2,4-dimethyl-5-phenyl-1,3-oxazole requires significantly different conditions compared to its close analog, 2,4,5-trimethyloxazole. The presence of a 5-phenyl group instead of a 5-methyl group alters the reactivity such that the compound demands the use of a stronger base, n-butyllithium (n-BuLi), at a much lower temperature (-100 °C), whereas the all-methyl analog can be deprotonated with the milder lithium diisopropylamide (LDA) at -78 °C [1]. This demonstrates that the phenyl substituent deactivates the ring towards proton abstraction, necessitating more forcing, cryogenic conditions.

Synthetic Chemistry Metalation Oxazole Functionalization Organometallic Chemistry

Class-Level Basicity Differentiation Among Phenyl-Substituted 1,3-Oxazoles

The basicity constants (pKBH+) of isomeric phenyl-substituted oxazoles are highly dependent on the position of the phenyl substituent. While specific experimental pKBH+ values for 2,4-dimethyl-5-phenyl-1,3-oxazole were not individually extracted in this search, the class-level principle is established: a phenyl group at the 5-position exerts a different electronic effect on the heterocyclic nitrogen's basicity compared to a phenyl group at the 2- or 4-position, altering its proton affinity and spectral properties upon protonation [1]. This difference is a design parameter for applications where the charge state or hydrogen-bonding ability of the oxazole is critical.

Physical Organic Chemistry Basicity Electronic Structure Heterocyclic Chemistry

High-Value Application Scenarios for 2,4-Dimethyl-5-phenyl-1,3-oxazole (CAS 23012-31-9)


Specialized Building Block for C-2 Functionalized Oxazole Synthesis

This compound is the preferred starting material when the synthetic goal is a 2-substituted-4-methyl-5-phenyloxazole derivative. As demonstrated by Lipshutz and Hungate, its selective, albeit demanding, metalation at C-2 with n-BuLi at -100 °C allows for subsequent coupling with a wide range of electrophiles to generate novel, complex structures . This is directly relevant in medicinal chemistry projects for exploring structure-activity relationships (SAR) on the oxazole core.

Precursor in Patented Processes for Oxazole-Containing APIs

The compound's utility is further highlighted in process chemistry patents, where it is identified as a key intermediate in routes designed for the safe and inexpensive production of pharmaceutically relevant oxazole derivatives, such as Oxaprozin . Its procurement in high purity is therefore justified for scale-up studies or the development of cost-effective manufacturing processes.

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